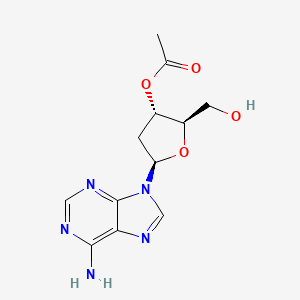
3'-O-Acetyl-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-Acetyl-2’-deoxyadenosine: is a modified nucleoside with the chemical formula C12H15N5O4 and a molecular weight of 293.28 g/mol . This compound is a derivative of 2’-deoxyadenosine, where the hydroxyl group at the 3’ position is acetylated. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Acetyl-2’-deoxyadenosine typically involves the acetylation of 2’-deoxyadenosine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions to ensure selective acetylation at the 3’ position without affecting other functional groups.
Industrial Production Methods: Industrial production of 3’-O-Acetyl-2’-deoxyadenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient acetylation.
Analyse Des Réactions Chimiques
Types of Reactions: 3’-O-Acetyl-2’-deoxyadenosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyadenosine.
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents used.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 2’-deoxyadenosine.
Oxidation: Various oxidized derivatives of 2’-deoxyadenosine.
Substitution: Substituted derivatives of 2’-deoxyadenosine.
Applications De Recherche Scientifique
Chemistry: 3’-O-Acetyl-2’-deoxyadenosine is used as a building block in the synthesis of oligonucleotides and other nucleic acid derivatives. It is also used in the study of nucleoside analogs and their chemical properties .
Biology: In biological research, 3’-O-Acetyl-2’-deoxyadenosine is used to study DNA replication and repair mechanisms. It serves as a model compound to investigate the effects of nucleoside modifications on DNA structure and function .
Medicine: Modified nucleosides like 3’-O-Acetyl-2’-deoxyadenosine are studied for their ability to inhibit viral replication and induce apoptosis in cancer cells .
Industry: In the pharmaceutical industry, 3’-O-Acetyl-2’-deoxyadenosine is used in the synthesis of nucleoside analog drugs. It is also employed in the production of diagnostic reagents and molecular probes .
Mécanisme D'action
The mechanism of action of 3’-O-Acetyl-2’-deoxyadenosine involves its incorporation into DNA during replication. The acetyl group at the 3’ position can interfere with the normal base-pairing and hydrogen bonding, leading to disruptions in DNA synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Molecular Targets and Pathways:
DNA Polymerase: The compound can inhibit DNA polymerase activity, preventing the elongation of the DNA strand.
Apoptosis Pathways: The incorporation of 3’-O-Acetyl-2’-deoxyadenosine into DNA can trigger apoptosis through the activation of p53 and other apoptotic pathways.
Comparaison Avec Des Composés Similaires
2’-Deoxyadenosine: The parent compound without the acetyl group.
3’-Deoxyadenosine (Cordycepin): Lacks the hydroxyl group at the 3’ position.
3’,5’-Di-O-acetyl-2’-deoxyadenosine: Contains acetyl groups at both the 3’ and 5’ positions.
Uniqueness: 3’-O-Acetyl-2’-deoxyadenosine is unique due to its selective acetylation at the 3’ position, which imparts distinct chemical and biological properties. This modification allows for specific interactions with DNA and proteins, making it a valuable tool in research and therapeutic applications .
Propriétés
Formule moléculaire |
C12H15N5O4 |
|---|---|
Poids moléculaire |
293.28 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H15N5O4/c1-6(19)20-7-2-9(21-8(7)3-18)17-5-16-10-11(13)14-4-15-12(10)17/h4-5,7-9,18H,2-3H2,1H3,(H2,13,14,15)/t7-,8+,9+/m0/s1 |
Clé InChI |
ORNWXPWLGGXUNT-DJLDLDEBSA-N |
SMILES isomérique |
CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N |
SMILES canonique |
CC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[15-({2-[(3-{2-azatricyclo[10.4.0.0,]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl}-3-oxopropyl)carbamoyl]ethyl}(sulfo)amino)-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl]-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide](/img/structure/B11827909.png)
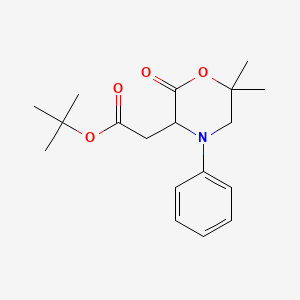
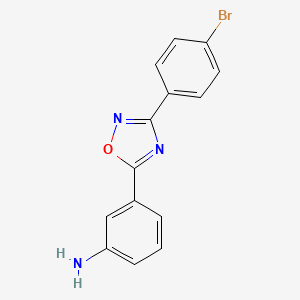
![4-Methoxy-3-[2-(4-methylpiperidin-1-yl)acetylamino]benzenesulfonylchloride](/img/structure/B11827928.png)
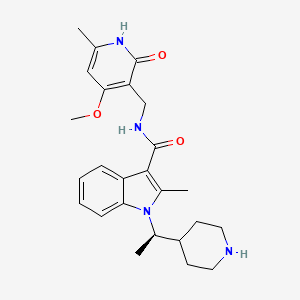
![{6-Chloro-3-azabicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B11827948.png)
![(3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B11827951.png)
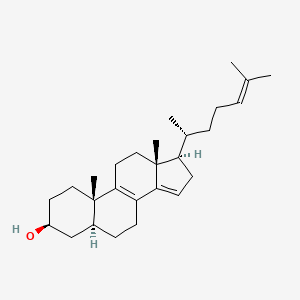


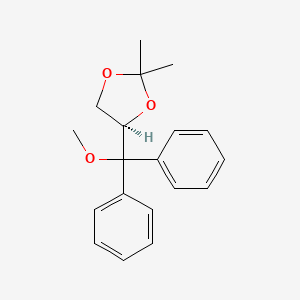
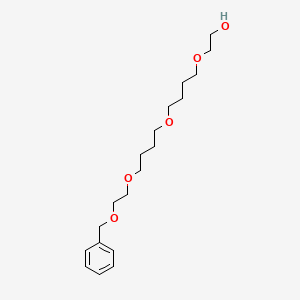

![methyl (Z)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B11828000.png)
